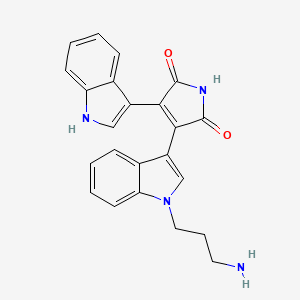

bisindolylmaleimide iii

Descripción general

Descripción

Métodos De Preparación

The synthesis of bisindolylmaleimide iii involves several steps. One common method includes the reaction of indole derivatives with maleimide derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

bisindolylmaleimide iii undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action:

Bisindolylmaleimide III has demonstrated effectiveness in inhibiting PKC, which plays a pivotal role in cancer cell proliferation and survival. By blocking PKC activity, this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies:

- A study highlighted the effectiveness of bisindolylmaleimide analogues in suppressing tumor cell growth by inhibiting the STAT3 signaling pathway. The compound BMA097, a derivative of bisindolylmaleimide, was shown to bind directly to the SH2 domain of STAT3, preventing its phosphorylation and activation. This led to reduced expression of downstream target genes associated with tumor aggressiveness and growth .

- Another investigation into the structure-activity relationship of bisindolylmaleimide derivatives revealed that modifications could enhance their anticancer properties, suggesting potential for developing new therapeutic agents targeting specific malignancies .

Neuroprotection

Role in Neurological Disorders:

Research indicates that this compound may offer neuroprotective benefits by modulating PKC activity within neuronal cells. This modulation can influence neurotransmitter release and neuronal survival under stress conditions.

Case Studies:

- In models of neurodegenerative diseases, bisindolylmaleimide compounds have been shown to protect against excitotoxicity by inhibiting PKC-mediated pathways that lead to neuronal death. Studies suggest that these compounds could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Cardiovascular Applications

Impact on Cardiac Function:

this compound has implications in cardiovascular health due to its ability to modulate PKC activity in cardiac cells. This modulation can affect cardiac contractility and response to ischemic conditions.

Case Studies:

- Research has demonstrated that bisindolylmaleimides can influence calcium signaling pathways in cardiomyocytes, potentially offering protective effects during ischemic events . The ability to regulate calcium influx through PKC inhibition presents a novel approach for developing cardioprotective therapies.

Antimicrobial Activity

Potential Against Pathogens:

Emerging studies have suggested that bisindolylmaleimides possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Case Studies:

Mecanismo De Acción

The mechanism of action of bisindolylmaleimide iii involves its interaction with specific molecular targets. One known target is the 3-phosphoinositide-dependent protein kinase 1 (PDK1), which plays a crucial role in various cellular signaling pathways . The compound binds to PDK1 and modulates its activity, leading to downstream effects on cell growth, survival, and metabolism .

Comparación Con Compuestos Similares

bisindolylmaleimide iii is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

Bisindolylmaleimide I: Another bisindolylmaleimide derivative with different substituents on the indole moiety.

Bisindolylmaleimide II: Similar structure but with variations in the alkyl chain length and position.

Indole-3-acetic acid: A plant hormone with a different functional group but similar indole core.

These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Actividad Biológica

Bisindolylmaleimide III (BIM III) is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. This compound is part of a broader class of bisindolylmaleimides, which have garnered attention for their diverse biological activities, particularly in cancer therapy and signal transduction modulation.

BIM III is characterized by its unique structure, which comprises two indole rings connected by a maleimide moiety. This configuration is essential for its biological activity, particularly its ability to inhibit PKC and other kinases. The mechanism of action primarily involves competitive inhibition at the ATP-binding site of PKC, leading to decreased phosphorylation of downstream targets involved in cell signaling pathways.

Biological Activity Overview

BIM III exhibits a range of biological activities beyond PKC inhibition. It has been shown to affect various cellular pathways and can influence the behavior of different cell types. Below is a summary of its key biological activities:

Case Studies

-

Cancer Therapy Applications

- A study demonstrated that BIM III effectively inhibited tumor growth in various cancer cell lines by targeting PKC-mediated pathways. The compound not only reduced cell viability but also enhanced the efficacy of traditional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment .

- Neuroprotective Effects

- Cardiovascular Implications

Research Findings

Recent studies have expanded our understanding of BIM III's biological profile:

- Selectivity and Potency : BIM III has been shown to selectively inhibit various isoforms of PKC while exhibiting lower activity against other kinases, making it a valuable tool for studying PKC-related signaling pathways .

- Proteomic Studies : Proteomic approaches have identified several novel targets for BIM III, including adenosine kinase and quinone reductase type 2, indicating that its biological effects may extend beyond traditional kinase inhibition .

Propiedades

IUPAC Name |

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYXQTXFRIDSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.